Titanium hydroxide

概述

描述

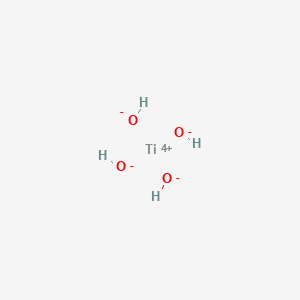

Titanium hydroxide, often represented as Ti(OH)₄, is an inorganic compound where titanium exists in the +4 oxidation state. It is also referred to as titanic acid due to its weakly acidic nature in aqueous solutions.

准备方法

Synthetic Routes and Reaction Conditions: Titanium hydroxide is commonly synthesized by the hydrolysis of titanium tetrachloride (TiCl₄). When titanium tetrachloride is introduced to water, it reacts vigorously to produce this compound and hydrochloric acid. The reaction can be represented as follows: [ \text{TiCl}_4 + 4\text{H}_2\text{O} \rightarrow \text{Ti(OH)}_4 + 4\text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the thermal hydrolysis of titanium(IV) sulfate or oxychloride solutions. The precipitated this compound is then modified and calcined to produce titanium dioxide, a widely used white pigment .

化学反应分析

Types of Reactions: Titanium hydroxide undergoes several types of chemical reactions, including:

Acid-Base Reactions: Reacts with acids to form titanium salts and water. For example, with hydrochloric acid: [ \text{Ti(OH)}_4 + 4\text{HCl} \rightarrow \text{TiCl}_4 + 4\text{H}_2\text{O} ]

Thermal Decomposition: When heated, this compound decomposes to form titanium dioxide and water: [ \text{Ti(OH)}_4 \rightarrow \text{TiO}_2 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Heat: Thermal decomposition typically occurs at elevated temperatures.

Major Products:

Titanium Salts: Such as titanium tetrachloride.

Titanium Dioxide: A major product formed through thermal decomposition

科学研究应用

Chemical Applications

Intermediate in Synthesis

Titanium hydroxide serves as an essential intermediate in the production of various titanium compounds. It can undergo acid-base reactions to form titanium salts and is often used in the synthesis of titanium dioxide, a widely utilized white pigment.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Equation | Products |

|---|---|---|

| Acid-Base Reaction | Titanium Tetrachloride | |

| Thermal Decomposition | Titanium Dioxide | |

| Condensation | Hydrothermal conditions yield various polymorphs of TiO₂ | Anatase, Rutile, Brookite |

Biological Applications

Biomedical Research

this compound and its derivatives are being explored for their potential in biomedical applications. Notably, titanium dioxide nanoparticles derived from this compound exhibit promising antimicrobial properties and biocompatibility, making them suitable for drug delivery systems and tissue engineering.

Case Study: Antimicrobial Properties of Titanium Dioxide Nanoparticles

Research has shown that titanium dioxide nanoparticles can produce reactive oxygen species under UV light, which contributes to their antimicrobial effects. A study indicated that these nanoparticles demonstrated significant cytotoxicity against cancer cells while maintaining biocompatibility with healthy cells.

Environmental Applications

Pollutant Removal

Due to its high surface area and adsorption capabilities, this compound is effective in removing heavy metals and organic pollutants from water. It is increasingly used in water treatment processes to enhance the removal efficiency of contaminants.

Table 2: Environmental Applications of this compound

| Application | Mechanism | Effectiveness |

|---|---|---|

| Heavy Metal Adsorption | Adsorption onto the surface of this compound | High removal rates |

| Organic Pollutant Removal | Photocatalytic degradation under UV light | Significant degradation |

Industrial Applications

Pigment Production

this compound is widely used as a mordant in textile dyeing and as a pigment in paints and varnishes due to its high refractive index and strong hiding power. Its unique properties make it valuable for producing high-quality coatings.

Case Study: Use in Paints and Coatings

In the automotive industry, this compound contributes to the formulation of high-performance coatings that provide UV protection and corrosion resistance. These coatings enhance the durability and aesthetic appeal of vehicles .

作用机制

Titanium hydroxide can be compared with other metal hydroxides, such as aluminum hydroxide and iron hydroxide. While all these compounds share similar basic properties, this compound is unique due to its high refractive index and strong hiding power, making it particularly valuable in pigment applications. Additionally, this compound’s ability to form complex polymeric structures sets it apart from simpler hydroxides .

相似化合物的比较

Titanium Phosphate (Ti(HPO₄)₂·H₂O)

- Synthesis : Precipitated from titanium salts (e.g., TiCl₄) and orthophosphoric acid (H₃PO₄), with properties tailored by pH and reagent ratios .

- Structure : Layered or amorphous, depending on synthesis duration and temperature .

- Applications : Superior ion-exchange capacity for cations like Cs⁺ and UO₂²⁺, used in nuclear waste management .

- Comparison : Unlike titanium hydroxide, titanium phosphate’s selectivity arises from its phosphate groups, enabling targeted cation capture. Both compounds, however, depend heavily on synthesis conditions for optimal performance .

Magnesium Hydroxide (Mg(OH)₂)

- Synthesis : Produced via precipitation of Mg²⁺ salts with NaOH or NH₄OH. 2D layered structures are common .

- Properties : High surface area and basicity facilitate adsorption of acidic pollutants (e.g., Cd²⁺, UO₂²⁺) .

- Applications : Environmental remediation and flame retardancy.

- Comparison : While both hydroxides adsorb toxic ions, Mg(OH)₂’s layered structure offers higher interlayer reactivity, whereas this compound excels in radionuclide removal due to Ti⁴⁺ coordination chemistry .

Titanium Nitride (TiN)

- Synthesis : High-temperature nitridation of TiO₂ or chemical vapor deposition .

- Properties : Cubic crystalline structure with exceptional hardness (∼20 GPa) and electrical conductivity .

- Applications : Wear-resistant coatings, semiconductor devices.

- Comparison : TiN’s metalloid properties contrast sharply with this compound’s hydrophilic and ion-exchange behavior, highlighting their divergent applications .

Aluminum Hydroxide (Al(OH)₃)

- Reactivity : Reacts with TiCl₄ solutions to form lower chlorides (e.g., TiCl₃), demonstrating redox activity absent in this compound .

- Applications : Catalyst support and flame retardant.

- Comparison : Aluminum hydroxide’s amphoteric nature allows dissolution in strong acids/bases, whereas this compound remains stable under moderate conditions .

Data Table: Comparative Overview of this compound and Analogues

生物活性

Titanium hydroxide (Ti(OH)₂) and its derivatives, particularly titanium dioxide nanoparticles (TiO₂ NPs), have garnered significant attention in biomedical research due to their diverse biological activities, including antimicrobial properties, cytotoxicity against cancer cells, and biocompatibility. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. The choice of synthesis method influences the physicochemical properties of the resulting nanoparticles, which are crucial for their biological applications.

- Hydrothermal Synthesis : This method involves the reaction of titanium precursors in a controlled aqueous environment at elevated temperatures and pressures. For instance, using natural extracts such as Juniperus phoenicea has been reported to yield TiO₂ NPs with significant antimicrobial properties .

- Sol-Gel Process : This technique allows for the formation of TiO₂ NPs from titanium alkoxides through hydrolysis and condensation reactions, resulting in nanoparticles with controlled morphology and size.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of pathogenic microorganisms. The mechanism primarily involves the generation of reactive oxygen species (ROS) upon UV irradiation or in the presence of moisture, which disrupts microbial cell membranes leading to cell death.

- Antibacterial Efficacy : Studies have shown that TiO₂ NPs demonstrate significant inhibition zones against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Bacillus subtilis | 16 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 17 | 100 |

Cytotoxicity Against Cancer Cells

This compound nanoparticles have shown promising results in cancer treatment by inducing cytotoxic effects on various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

- Case Study : A study demonstrated that TiO₂ NPs exhibited IC50 values of:

Biocompatibility

The biocompatibility of this compound is crucial for its application in medical implants and drug delivery systems. Research indicates that TiO₂ NPs are generally non-toxic to eukaryotic cells at lower concentrations, making them suitable for biomedical applications.

- Lymphocyte Viability : In vitro studies showed that TiO₂ NPs maintained lymphocyte viability across various concentrations (50 to 500 μg/mL) without significant cytotoxic effects .

The biological activity of this compound is attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Upon exposure to light or moisture, TiO₂ NPs generate ROS that damage microbial cell walls and induce apoptosis in cancer cells.

- Surface Charge Interaction : The zeta potential of TiO₂ NPs influences their interaction with microbial membranes; a negative charge enhances adhesion to positively charged bacterial surfaces.

- Particle Size and Morphology : Smaller nanoparticles tend to exhibit higher antibacterial activity due to their increased surface area-to-volume ratio, facilitating greater interaction with microbial cells .

Case Studies

Several studies have explored the applications of this compound in clinical settings:

- A study evaluated the antimicrobial properties of TiO₂ NPs against various bacterial strains and reported effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential use in wound healing applications .

- Another research focused on the cytotoxic effects of TiO₂ NPs on ovarian adenocarcinoma cells, demonstrating significant anti-cancer properties that warrant further investigation for therapeutic applications .

常见问题

Basic Research Questions

Q. What established methods are used to synthesize titanium hydroxide, and how do synthesis conditions influence its structural properties?

this compound is commonly synthesized via electrochemical anodic dissolution (e.g., in saline solutions at pH 4, 65 mA/cm² current density) followed by calcination at 600°C to produce anatase TiO₂ nanoparticles . Alternatively, in situ rehydration methods are employed for catalytic applications, where precursor materials are thermally treated to form active this compound phases . Structural outcomes (e.g., crystallinity, particle size) depend on parameters like pH, temperature, and precursor selection. For example, higher calcination temperatures promote phase transitions (e.g., amorphous → anatase), while electrochemical conditions control particle morphology .

Q. Which characterization techniques are critical for assessing this compound’s physicochemical properties?

Key techniques include:

- Thermogravimetric Analysis (TG) : To study thermal stability and decomposition pathways (e.g., mass loss due to hydroxyl group removal) .

- X-ray Diffraction (XRD) : Identifies crystallographic phases (e.g., anatase vs. amorphous structures) .

- Electron Microscopy (SEM/TEM) : Visualizes particle size and morphology, critical for catalytic applications .

- Surface Area Analysis (BET) : Determines pore structure and surface area, which influence adsorption capacity .

Q. What experimental design considerations are essential for studying this compound’s reactivity in aqueous environments?

- pH Control : Use buffered solutions to isolate pH-dependent reactivity (e.g., protonation/deprotonation of surface hydroxyl groups).

- Ionic Strength Adjustment : Introduce inert electrolytes (e.g., NaCl) to mimic natural aqueous systems and assess ion-exchange behavior .

- Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy or titration to determine rate constants and mechanistic pathways .

Advanced Research Questions

Q. How can electrochemical synthesis parameters be optimized to control this compound nanoparticle size and morphology?

Systematic optimization involves:

- Design of Experiments (DOE) : Vary parameters (pH, current density, stirring rate) using factorial designs to identify dominant factors .

- In Situ Monitoring : Use electrochemical impedance spectroscopy (EIS) to track nucleation and growth kinetics during synthesis.

- Post-Synthesis Characterization : Correlate XRD and TEM data with synthesis conditions to refine protocols for desired outcomes (e.g., 77 nm anatase particles at 65 mA/cm²) .

Q. How can discrepancies between theoretical predictions and experimental data in this compound studies be resolved?

- Control Experiments : Replicate studies under standardized conditions (e.g., SATP) to isolate variables like impurity effects .

- Multi-Technique Validation : Cross-validate results using complementary methods (e.g., pair TG with FTIR to confirm hydroxyl group loss) .

- Computational Modeling : Employ density functional theory (DFT) to predict surface interactions and compare with experimental adsorption data .

Q. What methodologies elucidate active sites and reaction pathways in this compound-catalyzed N-alkylation reactions?

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., proton transfer vs. alkylation).

- In Situ Spectroscopy : Monitor catalyst surface changes via Raman or XPS during reaction cycles .

- Poisoning Experiments : Introduce selective inhibitors (e.g., CO) to block specific active sites and assess their role .

Q. How can reproducibility be ensured when scaling this compound synthesis from lab to pilot scale?

- Detailed Protocol Documentation : Specify exact conditions (e.g., stirring rate, reagent purity) to minimize batch variability .

- Intermediate Characterization : Perform QC checks (e.g., XRD, BET) at each scaling stage to detect deviations early .

- Statistical Process Control (SPC) : Use control charts to monitor critical parameters (e.g., particle size distribution) during scale-up .

Q. How do material properties of this compound-based absorbers impact uranium recovery efficiency?

- Adsorption Capacity Screening : Test under simulated seawater conditions (pH 8.1, 3.5% salinity) using ICP-MS to quantify uranium uptake .

- Regeneration Studies : Assess recyclability via acid washing (e.g., 0.1M H₂SO₄) and measure capacity loss over cycles .

- Cost-Benefit Analysis : Compare adsorption efficiency (mg U/g adsorbent) with synthesis costs to identify economically viable formulations .

属性

IUPAC Name |

titanium(4+);tetrahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Ti/h4*1H2;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZRNZOLAXHGLL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20338-08-3 (titanium(OH)4), 12651-23-9 (Parent) | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

115.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20338-08-3, 12651-23-9 | |

| Record name | Titanium tetrahydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20338-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TITANIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EOP89V8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。